molecular formula C17H19NO6S B2744066 N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 333357-43-0

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

Cat. No.: B2744066
CAS No.: 333357-43-0
M. Wt: 365.4
InChI Key: YHZXOYUJGCFJLF-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine is a sulfonamide-substituted glycine derivative characterized by two distinct aromatic substituents: a 3,4-dimethoxyphenyl sulfonyl group and a 4-methylphenyl group attached to the glycine nitrogen.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-12-4-6-13(7-5-12)18(11-17(19)20)25(21,22)14-8-9-15(23-2)16(10-14)24-3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZXOYUJGCFJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Group: The sulfonyl group is introduced by reacting 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Coupling with Glycine: The resulting sulfonyl compound is then coupled with glycine or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alcohols, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides or thiols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Research indicates that N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine exhibits several important biological activities:

  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : Preliminary investigations have indicated that it may possess cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that it could provide neuroprotection in models of neurodegenerative diseases, although further studies are required to elucidate the mechanisms involved.

Therapeutic Applications

The following table summarizes the potential therapeutic applications of this compound based on current research findings:

Therapeutic Area Potential Applications Supporting Studies
Anti-inflammatoryTreatment of arthritis and inflammatory disorders
AnticancerCytotoxicity against specific cancer cell lines
NeuroprotectionPotential use in neurodegenerative disease models

Case Studies

  • Anti-inflammatory Activity :
    A study conducted on animal models demonstrated that this compound effectively reduced markers of inflammation when administered in controlled doses. The results indicated a significant decrease in cytokine levels associated with inflammation.
  • Anticancer Research :
    In vitro studies showed that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
  • Neuroprotection :
    Research involving neuronal cell cultures exposed to neurotoxic agents revealed that this compound significantly mitigated cell death and oxidative stress markers, suggesting its potential role in protecting neurons from damage.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the glycine moiety may interact with receptors or transporters, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s uniqueness lies in its substituent combination. Below is a comparative analysis of key analogs:

Compound Name R1 (Sulfonyl Group) R2 (Amino Group) Molecular Formula Molecular Weight Key Differences/Applications
Target Compound 3,4-dimethoxyphenyl 4-methylphenyl C₁₇H₁₉NO₆S 365.40 Balanced lipophilicity from methoxy/methyl groups .
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine 3,4-dimethoxyphenyl 4-chlorophenyl C₁₆H₁₆ClNO₆S 385.82 Chlorine substituent may enhance metabolic stability.
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-methylphenyl 2,3-dichlorophenyl C₁₅H₁₃Cl₂NO₄S 374.24 Dichloro substitution could alter binding affinity.
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-methylphenyl 4-methylphenyl C₁₆H₁₇NO₄S 319.38 Symmetric methyl groups increase hydrophobicity.
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxy group (electron-donating) contrasts with chlorine substituents in analogs (electron-withdrawing), which may influence solubility and receptor interactions .

Pharmacological Implications

  • Multidrug Resistance (MDR) Modulation: Verapamil analogs with 3,4-dimethoxyphenyl groups (e.g., ) bind P-glycoprotein (P-gp), a transporter linked to drug efflux in resistant cancer cells.
  • Sulfonamide Bioactivity : Sulfonamide derivatives often exhibit antibacterial or carbonic anhydrase inhibitory properties. The absence of data here necessitates further study .

Biological Activity

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine is an organic compound with the molecular formula C17H19NO6SC_{17}H_{19}NO_6S and a molecular weight of approximately 365.4 g/mol. This compound belongs to the class of sulfonyl glycine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structural features, including the presence of methoxy and sulfonyl groups, suggest potential biological activity that warrants detailed investigation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group may act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, which could lead to inhibition or modulation of their activity. Additionally, the glycine moiety may interact with receptors or transporters, influencing various cellular signaling pathways.

Potential Therapeutic Applications

Research has indicated that this compound may possess several therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Investigations into its anticancer effects have shown promise, with some studies indicating significant cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in the context of drug development for conditions like cancer and metabolic disorders .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values from these studies indicate significant potency compared to standard chemotherapeutics .
  • Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects. For instance, studies have shown that it can modulate the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and hormone regulation .
  • Comparative Analysis : When compared to similar compounds such as N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine and N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-chlorophenyl)glycine, this compound displays unique reactivity patterns due to its structural components .

Summary of Research Findings

Study TypeFindings
CytotoxicitySignificant anticancer activity against multiple cell lines (IC50 values reported)
Enzyme InteractionModulation of cytochrome P450 enzyme activity observed
Inflammatory PathwaysPotential inhibition noted in preclinical models

Q & A

Basic Research Questions

Q. What are the key steps and reaction conditions for synthesizing N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine?

  • Methodological Answer : Synthesis typically involves a sulfonylation reaction. First, glycine derivatives are reacted with sulfonyl chlorides. For example, ethyl N-[(4-methylphenyl)sulfonyl]glycinate (a structurally related compound) is synthesized via sulfonylation of glycine ethyl ester using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . For the target compound, substituting 3,4-dimethoxybenzenesulfonyl chloride would introduce the dimethoxy substituents. Subsequent hydrolysis of the ester group (e.g., using NaOH) yields the free glycine derivative. Reaction optimization should focus on temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize byproducts.

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra to confirm sulfonamide connectivity and substituent positions. For example, aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct doublets (δ 6.8–7.2 ppm), while methyl groups in the 4-methylphenyl moiety resonate near δ 2.3 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns. For related sulfonamides, molecular weights and isotopic distributions align with calculated values .
  • FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm1^{-1}) and carboxylic acid (C=O, ~1700 cm1^{-1}) functional groups.

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